N1-((3-((4-methoxy-3-methylphenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(2-methoxyphenethyl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N1-((3-((4-methoxy-3-methylphenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(2-methoxyphenethyl)oxalamide is a useful research compound. Its molecular formula is C23H29N3O7S and its molecular weight is 491.56. The purity is usually 95%.
BenchChem offers high-quality N1-((3-((4-methoxy-3-methylphenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(2-methoxyphenethyl)oxalamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N1-((3-((4-methoxy-3-methylphenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(2-methoxyphenethyl)oxalamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthetic Methodologies and Chemical Reactivity
- Safer Synthetic Approaches for Sulfamides : A study by Borghese et al. (2006) introduces a safer and more convenient synthetic methodology for sulfamides using N-substituted oxazolidin-2-one derivatives, which could potentially apply to the synthesis of compounds similar to the one [Borghese et al., 2006].
- Electrochemical Oxidation for Functionalization : Research by Danielmeier et al. (1996) demonstrates the electrochemical methoxylation of chiral 5-substituted 2-oxazolidinones, offering insights into functional group modifications that could be relevant for modifying the compound [Danielmeier et al., 1996].
Biological Activities and Applications
- Antimicrobial Activities of Oxazolidinone Derivatives : A study by Zurenko et al. (1996) on the novel oxazolidinone antibacterial agents U-100592 and U-100766 highlights the class's potential for antimicrobial applications, suggesting that related compounds might also exhibit such properties [Zurenko et al., 1996].
- Applications in Medicinal Chemistry : The synthesis and antimicrobial screening of various thiazolidin-4-one derivatives incorporating the thiazole ring, as discussed by Desai et al. (2013), demonstrate the potential for creating compounds with significant therapeutic applications [Desai et al., 2013].
properties
IUPAC Name |
N'-[[3-(4-methoxy-3-methylphenyl)sulfonyl-1,3-oxazolidin-2-yl]methyl]-N-[2-(2-methoxyphenyl)ethyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N3O7S/c1-16-14-18(8-9-19(16)31-2)34(29,30)26-12-13-33-21(26)15-25-23(28)22(27)24-11-10-17-6-4-5-7-20(17)32-3/h4-9,14,21H,10-13,15H2,1-3H3,(H,24,27)(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEDKOIOEFUTGRT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)N2CCOC2CNC(=O)C(=O)NCCC3=CC=CC=C3OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N3O7S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.